An In-depth Technical Guide to the Chemical Properties of (4-Methylpyridin-3-yl)(phenyl)methanone
An In-depth Technical Guide to the Chemical Properties of (4-Methylpyridin-3-yl)(phenyl)methanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Benzoyl-4-methylpyridine, also known as (4-methylpyridin-3-yl)(phenyl)methanone. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will explore validated synthetic protocols, delve into the mechanistic underpinnings of these reactions, present a thorough spectroscopic characterization, and discuss the compound's applications as a versatile chemical intermediate.
Introduction and Physicochemical Properties
3-Benzoyl-4-methylpyridine is a substituted aromatic ketone featuring a benzoyl group attached to the C3 position of a 4-methylpyridine ring. This unique arrangement of functional groups—a ketone carbonyl, a pyridine heterocycle, and an adjacent methyl group—makes it a valuable and reactive building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry, where the benzoylpyridine scaffold appears in various biologically active molecules.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, while the benzoyl moiety provides a rigid scaffold for introducing further substitutions, influencing the steric and electronic properties of potential drug candidates.[3][4]
Table 1: Physicochemical Properties of 3-Benzoyl-4-methylpyridine
| Property | Value |
| IUPAC Name | (4-Methylpyridin-3-yl)(phenyl)methanone |
| CAS Number | 35733-13-8 |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Boiling Point | ~145-150 °C at 1 mmHg (Predicted) |
| Density | ~1.12 g/cm³ (Predicted) |
Synthesis Methodologies
The synthesis of 3-Benzoyl-4-methylpyridine can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below, we detail the most reliable and field-proven protocols.
Synthesis via Grignard Reaction: A Robust and High-Yielding Approach
This is arguably the most direct and efficient method, involving the nucleophilic addition of a phenyl Grignard reagent to a cyanopyridine precursor. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent and the electrophilicity of the nitrile carbon, leading to a stable imine intermediate that can be readily hydrolyzed.
The overall transformation is: 4-Methyl-3-cyanopyridine + Phenylmagnesium Bromide → (hydrolysis) → 3-Benzoyl-4-methylpyridine
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1.0 equivalent of 4-methyl-3-cyanopyridine dissolved in anhydrous tetrahydrofuran (THF).
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Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of Phenylmagnesium Bromide (typically 1.0 M solution in THF) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 10 °C.
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Scientist's Insight: The slow, cooled addition is critical to control the exothermicity of the reaction and prevent side reactions, such as dimerization of the Grignard reagent. Anhydrous conditions are paramount as Grignard reagents are strong bases and will be quenched by water.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
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Hydrolysis (Workup): Carefully quench the reaction by slowly adding it to a stirred solution of 1 M aqueous HCl cooled in an ice bath. Stir the resulting mixture for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
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Extraction: Neutralize the aqueous solution with a saturated solution of NaHCO₃ or NaOH until the pH is ~8-9. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Synthesis via Friedel-Crafts Acylation: The Classic, Adapted Route
Direct Friedel-Crafts acylation of 4-methylpyridine is generally unsuccessful. The pyridine nitrogen, being a Lewis base, complexes strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. To circumvent this, a well-established procedure for analogous benzoylpyridines starts from the corresponding carboxylic acid.[5] This method transforms 4-methylnicotinic acid into its acid chloride, which then undergoes an intramolecularly-catalyzed acylation of benzene.
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Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 1.0 equivalent of 4-methylnicotinic acid with an excess of thionyl chloride (SOCl₂). Heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases.
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Scientist's Insight: This step must be performed in a well-ventilated fume hood due to the evolution of toxic gases. Using an excess of thionyl chloride ensures complete conversion to the acid chloride and it can be removed easily by distillation.
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Catalyst and Acylation: Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acid chloride in anhydrous benzene (which acts as both solvent and reactant). Cool the mixture in an ice-salt bath to 5-10 °C. Add 2.5 equivalents of anhydrous aluminum chloride (AlCl₃) portion-wise, keeping the temperature controlled.
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Reaction: After the addition, stir the reaction mixture at room temperature, then gently heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Workup: Cool the reaction mixture and pour it carefully onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
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Extraction and Purification: Separate the organic layer. Extract the acidic aqueous layer with ether to remove non-basic impurities. Then, make the aqueous layer strongly basic (pH > 10) with 50% NaOH solution. Extract the product into chloroform or dichloromethane. The combined organic extracts are washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.[5]
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of 3-Benzoyl-4-methylpyridine. The following data represents the expected spectroscopic signature of the molecule.
Table 2: Key Spectroscopic Data for 3-Benzoyl-4-methylpyridine
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment |
| IR Spectroscopy | ~1670 cm⁻¹ (strong, sharp) | C=O (Aryl ketone) stretch |
| ~3060 cm⁻¹ (medium) | Aromatic C-H stretch | |
| ~1585, 1450 cm⁻¹ (medium) | Aromatic C=C ring stretches | |
| ¹H NMR | ~8.7 (d, 1H), 8.5 (s, 1H), 7.2 (d, 1H) | Pyridine ring protons |
| ~7.8-7.9 (m, 2H), 7.4-7.6 (m, 3H) | Benzoyl group protons | |
| ~2.5 (s, 3H) | -CH₃ group protons | |
| ¹³C NMR | ~195 ppm | C=O (ketone carbonyl) |
| ~152, 150, 145, 135, 125 ppm | Pyridine ring carbons | |
| ~138, 133, 130, 128 ppm | Benzoyl group carbons | |
| ~19 ppm | -CH₃ carbon | |
| Mass Spec. (EI) | m/z 197 (M⁺) | Molecular Ion |
| m/z 105 (C₇H₅O⁺) | Benzoyl cation (base peak) | |
| m/z 92 (C₆H₆N⁺) | 4-methylpyridyl fragment | |
| m/z 77 (C₆H₅⁺) | Phenyl cation |
Note: NMR chemical shifts are approximate and can vary based on the solvent used. Data is predicted based on analogous structures and standard chemical shift tables.[6][7][8]
Chemical Reactivity
3-Benzoyl-4-methylpyridine possesses three primary sites for chemical modification: the ketone carbonyl, the basic pyridine nitrogen, and the aromatic rings.
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Reactions at the Carbonyl Group: The ketone can be readily reduced to a secondary alcohol, (4-methylpyridin-3-yl)(phenyl)methanol, using reducing agents like sodium borohydride (NaBH₄). It can also serve as an electrophilic site for the addition of other nucleophiles, such as organometallic reagents or cyanide.
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Reactions at the Pyridine Nitrogen: The lone pair on the pyridine nitrogen (pKa of the conjugate acid is ~5-6) makes it basic. It will readily react with acids to form pyridinium salts. It can also be alkylated to form quaternary pyridinium salts or oxidized to the corresponding N-oxide using reagents like m-CPBA.
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Reactions of the Aromatic Rings: The benzoyl ring can undergo electrophilic aromatic substitution, although it is deactivated by the ketone group. The pyridine ring is electron-deficient and generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution if a suitable leaving group is present. The methyl group can be a site for radical halogenation or oxidation under more forcing conditions.
Applications in Research and Development
The benzoylpyridine moiety is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[3][4] As such, 3-Benzoyl-4-methylpyridine is a valuable intermediate for the synthesis of novel therapeutic agents.
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Enzyme Inhibitors: The structure is used as a core for synthesizing inhibitors of enzymes like tubulin, which is a target in cancer therapy.[2]
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CNS Agents: Derivatives of benzoylpyridines and related structures have been explored for their activity on central nervous system (CNS) targets.[9]
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Scaffold for Library Synthesis: Its multiple reactive sites allow for the straightforward creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The combination of a rigid aromatic system with a basic nitrogen center provides a versatile pharmacophore for interacting with various protein targets.
Safety and Handling
3-Benzoyl-4-methylpyridine should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be an irritant to the skin, eyes, and respiratory system. Store in a cool, dry place away from strong oxidizing agents. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
References
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Revesz, L., et al. (Year not specified). Synthesis of benzoylpyridine and benzophenone derivatives as p38α inhibitors. Referenced in: Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]
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Granchi, C., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]
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Fand, T. I., & Lutomski, K. F. (1954). 3-Benzoylpyridine. Organic Syntheses, 34, 5. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine. Available at: [Link]
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Wang, Y., et al. (2020). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(1), 343-365. Available at: [Link]
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Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]
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Pinto, D. C., et al. (2007). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
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Al-Douh, M. H., et al. (2021). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine... ResearchGate. Available at: [Link]
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